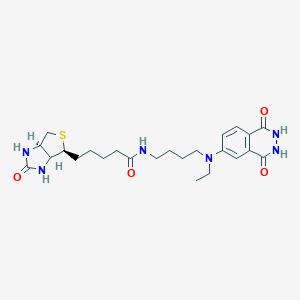![molecular formula C16H11N3O B012096 [2,2':6',2''-Terpyridine]-4'-carbaldehyde CAS No. 108295-45-0](/img/structure/B12096.png)
[2,2':6',2''-Terpyridine]-4'-carbaldehyde
Vue d'ensemble
Description
[2,2’6’,2’‘-Terpyridine]-4’-carbaldehyde: is a derivative of 2,2’:6’,2’‘-terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions.
Applications De Recherche Scientifique
Chemistry:
Coordination Chemistry: [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde is used to form metal complexes with transition metals like iron, ruthenium, and platinum. .
Biology and Medicine:
Anticancer Research: Derivatives of this compound have shown potential in anticancer studies, particularly in forming platinum-based drugs that target cancer cells through mechanisms like mitophagy.
Industry:
Mécanisme D'action
Target of Action
[2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde, also known as Terpy or Tpy, is a tridentate ligand . It coordinates with metal centers to form complexes . These complexes have been found to exhibit anticancer properties .
Mode of Action
The compound interacts with its targets through the formation of complexes . For instance, platinum (II) complexes with 4’-substituted-2,2’:6’,2’'-terpyridine derivatives have been synthesized and characterized . These complexes have shown to disrupt the mitophagy-related protein expression, dissipate the mitochondrial membrane potential, elevate the [Ca 2+] and reactive oxygen species levels, promote mitochondrial DNA damage, and reduce the adenosine triphosphate and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to various downstream effects, including changes in protein expression, mitochondrial membrane potential, and reactive oxygen species levels .
Pharmacokinetics (ADME Properties)
It is generally recognized that these properties play a crucial role in the effectiveness of a drug
Result of Action
The action of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde results in molecular and cellular effects, particularly in cancer cells . The compound has been found to exhibit selective cytotoxicity against certain cancer cells . Moreover, it has been observed to interact with CT-DNA in the embedding mode .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde. These factors can include natural and socioeconomic conditions, such as natural resources, climate, and political systems . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde typically involves the Kröhnke reaction, which is a well-established method for preparing terpyridine derivatives. The process begins with the condensation of 2-acetylpyridine with an aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate.
Industrial Production Methods: Industrial production of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and sublimation .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols under mild to moderate temperatures
Major Products:
Oxidation: Formation of [2,2’:6’,2’‘-Terpyridine]-4’-carboxylic acid.
Reduction: Formation of [2,2’:6’,2’‘-Terpyridine]-4’-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2,2’6’,2’'-Terpyridine: The parent compound without the aldehyde group.
4’-Chloro-2,2’6’,2’'-Terpyridine: A derivative with a chloro group at the 4’ position.
4’-Methyl-2,2’6’,2’'-Terpyridine: A derivative with a methyl group at the 4’ position
Uniqueness:
Reactivity: The presence of the aldehyde group in [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde enhances its reactivity compared to its parent compound and other derivatives.
Propriétés
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMKUPMTILFZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460975 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108295-45-0 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
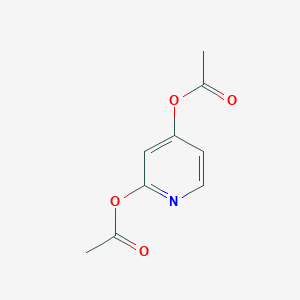

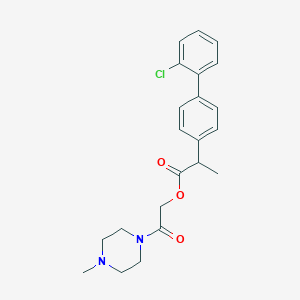
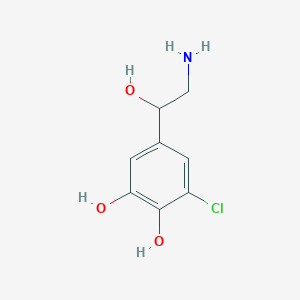
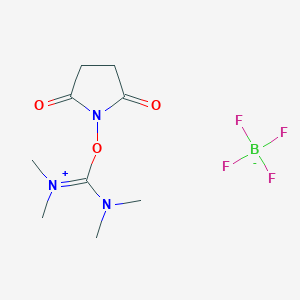

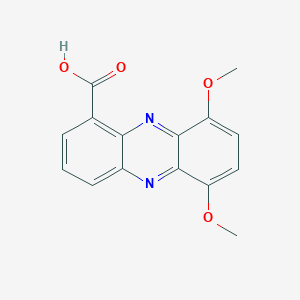
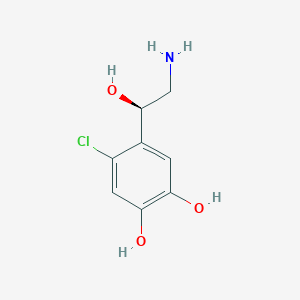

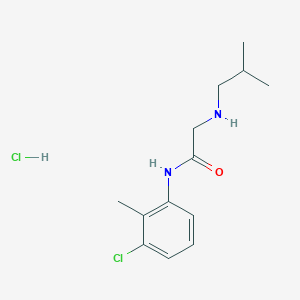
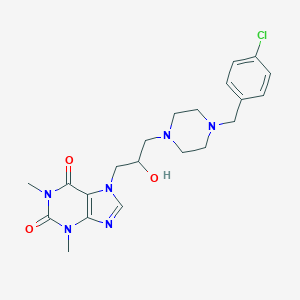
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
